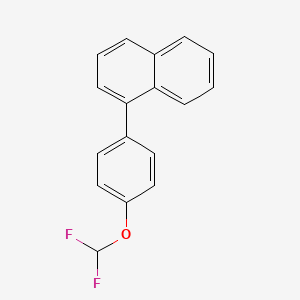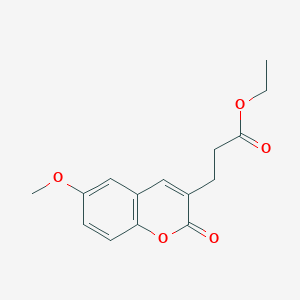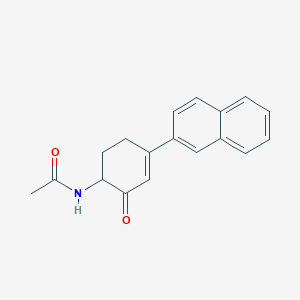
6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a naphthalene-based amine under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules make it a valuable tool for studying enzyme functions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in oncology and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in developing advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
Guanine: Another purine derivative with similar structural features but different biological activities.
Hypoxanthine: Shares the purine core but lacks the naphthalene moiety, resulting in distinct chemical and biological properties.
2-Amino-1,7-dihydro-6H-purin-6-one: Similar in structure but with variations in functional groups, leading to different reactivity and applications.
Uniqueness
6H-Purin-6-one, 1,9-dihydro-2-(2-naphthalenylamino)- stands out due to its unique combination of a purine core and a naphthalene moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
123994-79-6 |
|---|---|
Fórmula molecular |
C15H11N5O |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
2-(naphthalen-2-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C15H11N5O/c21-14-12-13(17-8-16-12)19-15(20-14)18-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,16,17,18,19,20,21) |
Clave InChI |
YUGNFZWBAPYCBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC3=NC4=C(C(=O)N3)NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)

![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)

![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)

![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)



